molecular formula C23H21N3O4S2 B2686483 (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 397290-52-7

(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2686483
CAS No.: 397290-52-7
M. Wt: 467.56
InChI Key: KROWATCLRIHUBJ-WCWDXBQESA-N
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Description

(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthothiazole core, a morpholinosulfonyl group, and a benzamide moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the formation of the naphthothiazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the morpholinosulfonyl group and the benzamide moiety through nucleophilic substitution and condensation reactions, respectively. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing for cost, efficiency, and safety. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound in large quantities suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially novel properties.

Scientific Research Applications

(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Naphthothiazole derivatives: Compounds with similar core structures but different substituents.

    Morpholinosulfonyl compounds: Molecules featuring the morpholinosulfonyl group but with different core structures.

    Benzamide derivatives: Compounds with the benzamide moiety but different additional groups.

Uniqueness

(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activities not found in other similar compounds. This uniqueness makes it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-25-20-11-8-16-4-2-3-5-19(16)21(20)31-23(25)24-22(27)17-6-9-18(10-7-17)32(28,29)26-12-14-30-15-13-26/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROWATCLRIHUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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